2-Bromo-5-cyclopropylthiazole
Overview
Description
2-Bromo-5-cyclopropylthiazole is a thiazole compound with the molecular formula C6H6BrNS and a molecular weight of 204.09 . It is a member of the azole heterocycles, which also include imidazoles and oxazoles .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 204.09 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Biological Activities
2-Bromo-5-cyclopropylthiazole serves as a key intermediate in the synthesis of various thiazole derivatives with potential biological activities. For instance, a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives were synthesized through a reaction involving 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. These derivatives were evaluated for their antioxidant properties using DPPH and ABTS assays, where some compounds exhibited significant antioxidant activity, highlighting the potential of this compound derivatives in developing new antioxidant agents Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016.
Novel Anti-Inflammatory Compounds
The thiazole moiety, similar to the one found in this compound, has been identified as a new scaffold for selective ligands of the cyclooxygenase-2 (COX-2) enzyme. Derivatives synthesized from 2-bromophenyl benzoxazoles, closely related to this compound structures, showed significant selectivity and inhibition of COX-2. These findings suggest the potential of thiazole derivatives in developing new anti-inflammatory drugs Seth et al., 2014.
Anticancer Activity
2-Aminothiazole derivatives, which can be synthesized from compounds like this compound, have shown promising results as anticancer agents. A particular focus has been on their inhibition of the prion protein, which is implicated in several neurodegenerative diseases. Studies have indicated that these derivatives can achieve high brain concentrations, suggesting their potential utility in treating prion diseases and possibly other cancers Gallardo-Godoy et al., 2011.
Chemical Synthesis and Rearrangements
The compound has been involved in studies related to cyclopropyliminium rearrangements, where 2-cyclopropylthiazole derivatives undergo transformations to form fused heterocycles. This research is crucial for understanding the chemical behavior of cyclopropyl groups in thiazoles and can lead to the discovery of new synthetic pathways and compounds Tomilov et al., 2013.
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-bromo-5-cyclopropylthiazole, have been found in many important synthetic drug molecules, suggesting that they bind with high affinity to multiple receptors .
Mode of Action
It is known that thiazole derivatives interact with their targets, leading to various biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to possess various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathways are likely diverse and depend on the specific targets and mode of action of this compound.
Result of Action
Given the biological activities associated with thiazole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-bromo-5-cyclopropyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBIQBNTBZVRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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